N-(4-Bromophenyl)maleamic acid
CAS No.: 36847-86-6
Cat. No.: VC21533754
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36847-86-6 |
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Molecular Formula | C10H8BrNO3 |
Molecular Weight | 270.08 g/mol |
IUPAC Name | 4-(4-bromoanilino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
Standard InChI Key | DSNFUZCLEZJCRN-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br |
SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
Introduction
Chemical Identity and Properties
N-(4-Bromophenyl)maleamic acid is identified by multiple chemical identifiers across databases and commercial sources. Notably, there appear to be two distinct CAS registry numbers associated with this compound in the scientific literature.
Basic Identifiers
The compound's fundamental chemical identifiers are presented in Table 1.
Parameter | Value |
---|---|
IUPAC Name | (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |
Molecular Formula | C₁₀H₈BrNO₃ |
Molecular Weight | 270.08 g/mol |
CAS Numbers | 59256-47-2, 36847-86-6 |
PubChem CID | 1551067 |
European Community (EC) Number | 666-227-8 |
Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |
InChIKey | DSNFUZCLEZJCRN-WAYWQWQTSA-N |
Structural Characteristics
N-(4-Bromophenyl)maleamic acid contains several key functional groups that define its chemical behavior:
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An amide linkage connecting the bromophenyl group to the maleic acid moiety
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A carboxylic acid group providing acidic properties
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A bromine atom in the para position of the phenyl ring, enhancing the compound's electrophilic character
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A carbon-carbon double bond in the maleic acid portion, configured in the Z (cis) geometry
The structure features a planar arrangement around the amide bond, with the carbon-carbon double bond maintaining its characteristic Z-configuration .
Physical Properties
The compound typically appears as a crystalline solid with properties summarized in Table 2.
Property | Description |
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Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents due to the presence of the carboxylic acid group and amide functionality |
Stability | Relatively stable under normal conditions |
Reactivity | Can participate in reactions typical of carboxylic acids and amides |
Synthesis and Production Methods
Standard Synthetic Route
The primary method for synthesizing N-(4-Bromophenyl)maleamic acid involves the nucleophilic addition of p-bromoaniline to maleic anhydride. This reaction leads to the opening of the anhydride ring, forming an amide bond while preserving the carbon-carbon double bond.
The reaction scheme can be represented as:
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Maleic anhydride reacts with p-bromoaniline
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Ring opening occurs through nucleophilic attack
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The resulting product maintains the Z-configuration of the double bond
This synthetic approach is efficient and straightforward, making it suitable for both laboratory and industrial-scale production .
Reaction Conditions
The synthesis typically proceeds under mild conditions:
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Room temperature or slight warming
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Use of aprotic polar solvents (e.g., THF, acetone)
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Moderate reaction times (typically 1-3 hours)
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No special catalysts required
The reaction generally produces high yields (>90%) and the product can be purified by recrystallization from appropriate solvents.
Applications and Utility
Organic Synthesis Applications
N-(4-Bromophenyl)maleamic acid serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its applications include:
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Intermediate for pharmaceutical active ingredients
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Precursor for agrochemical development
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Building block for specialty polymers
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Starting material for heterocyclic compound synthesis
The presence of the bromine atom makes it especially valuable for cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for further functionalization of the molecule .
Pharmaceutical Relevance
In pharmaceutical research, this compound and its derivatives have been investigated for various biological activities:
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Potential antimicrobial properties, particularly when converted to corresponding maleimides
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Possible anti-inflammatory activity
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Structural scaffolds for enzyme inhibitors
The bromine substituent provides a site for further modification, enabling the creation of diverse chemical libraries for drug discovery programs .
Materials Science
The compound's structural features make it relevant to materials science applications:
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Monomer for specialty polymers with unique properties
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Component in functional materials
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Precursor for compounds used in electronic materials
The amide functionality allows for hydrogen bonding, which can influence the physical properties of resulting materials .
Hazard Type | Classification |
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Physical Hazards | Not classified as flammable, explosive, or oxidizing |
Health Hazards | Irritant (skin, eyes, respiratory system) |
Environmental Hazards | Data limited, handle with appropriate precautions |
Comparative Analysis with Related Compounds
Structural Analogues
N-(4-Bromophenyl)maleamic acid belongs to a family of maleamic acids, which differ in their aromatic substituents. A comparison with related compounds provides insight into structure-activity relationships.
Compound | Structural Difference | Notable Properties |
---|---|---|
N-Phenylmaleamic acid | Lacks bromine substituent | Lower molecular weight, potentially different solubility profile |
N-(4-Chlorophenyl)maleamic acid | Chlorine instead of bromine | Similar reactivity, slightly different electronic properties |
N-(4-Fluorophenyl)maleamic acid | Fluorine instead of bromine | More electron-withdrawing effect, potentially higher reactivity |
N-(4-Bromophenyl)maleimide | Cyclized form (imide vs. acid) | Increased stability, different reactivity profile, potential antimicrobial activity |
Structure-Activity Considerations
The electronic and steric effects of the bromine substituent influence several properties:
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Enhanced electrophilicity of the aromatic ring
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Modified hydrogen bonding capabilities
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Altered lipophilicity affecting solubility and membrane permeability
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Potential for halogen bonding interactions with biological targets
These properties can be strategically modified through chemical transformations to optimize the compound for specific applications .
Supplier | Purity | Packaging Options | Additional Information |
---|---|---|---|
Matrix Scientific | ≥95% | Various sizes available | Marketed as an irritant |
Thermo Scientific | 97% | 1g, 5g, 25g | Previously part of Alfa Aesar portfolio |
Other Suppliers | 95-97% | Custom packaging available | Various grades for different applications |
Quality Considerations
When selecting N-(4-Bromophenyl)maleamic acid for research or industrial applications, several quality parameters should be considered:
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Purity percentage (typically 95-97% commercially available)
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Impurity profile
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Isomeric purity (confirmation of Z-configuration)
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Physical appearance
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Lot-to-lot consistency
These factors can significantly impact the success of subsequent chemical reactions or applications .
Research Applications and Recent Findings
Antimicrobial Research
Some research has explored the antimicrobial potential of N-(4-Bromophenyl)maleamic acid and related compounds. In particular, the cyclized form (maleimide derivative) has shown promising antimicrobial activity against certain microorganisms. The maleamic acid itself serves as a precursor to these potentially bioactive molecules .
Crystal Structure Studies
The crystal structure of N-(4-Bromophenyl)maleamic acid has been determined and registered in crystallographic databases. These studies provide valuable information about the three-dimensional arrangement of the molecule in the solid state, including:
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Bond lengths and angles
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Molecular packing
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Intermolecular interactions
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Hydrogen bonding networks
This structural information contributes to understanding the compound's physical properties and potential interactions with biological targets .
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